molecular formula C10H14O3 B13295439 3-(2-Methylpropanoyl)cyclohexane-1,2-dione

3-(2-Methylpropanoyl)cyclohexane-1,2-dione

Cat. No.: B13295439
M. Wt: 182.22 g/mol
InChI Key: DQSPCRPWRINOIF-UHFFFAOYSA-N
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Description

3-(2-Methylpropanoyl)cyclohexane-1,2-dione is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexane-1,2-dione, where one of the hydrogen atoms is replaced by a 2-methylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropanoyl)cyclohexane-1,2-dione can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanoyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane-1,2-dione derivatives.

Scientific Research Applications

3-(2-Methylpropanoyl)cyclohexane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanoyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dione: The parent compound, lacking the 2-methylpropanoyl group.

    Cyclohexane-1,3-dione: A structural isomer with the carbonyl groups at different positions.

    2-Acyl-cyclohexane-1,3-dione: Compounds with different acyl groups attached to the cyclohexane ring.

Uniqueness

3-(2-Methylpropanoyl)cyclohexane-1,2-dione is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-(2-methylpropanoyl)cyclohexane-1,2-dione

InChI

InChI=1S/C10H14O3/c1-6(2)9(12)7-4-3-5-8(11)10(7)13/h6-7H,3-5H2,1-2H3

InChI Key

DQSPCRPWRINOIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCC(=O)C1=O

Origin of Product

United States

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